Methyl 4-[4-(benzyloxy)phenyl]butanoate
CAS No.:
Cat. No.: VC18024949
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20O3 |
|---|---|
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | methyl 4-(4-phenylmethoxyphenyl)butanoate |
| Standard InChI | InChI=1S/C18H20O3/c1-20-18(19)9-5-8-15-10-12-17(13-11-15)21-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
| Standard InChI Key | KIAAKSMOURTFPF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Introduction
Methyl 4-[4-(benzyloxy)phenyl]butanoate is an organic compound characterized by its ester functional group and a complex aromatic structure. It features a butanoate group attached to a phenyl ring that is further substituted with a benzyloxy group. This unique arrangement of functional groups contributes to its chemical properties and potential applications in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of Methyl 4-[4-(benzyloxy)phenyl]butanoate typically involves several key steps:
-
Starting Materials: The synthesis often begins with a phenol derivative, which is then protected with a benzyloxy group.
-
Coupling Reactions: The protected phenol is coupled with a butanoic acid derivative to form the desired ester.
-
Deprotection: Depending on the synthesis route, deprotection steps may be necessary to reveal the final compound.
These methods can vary in efficiency and yield based on reaction conditions such as temperature and solvent choice.
Potential Applications
Methyl 4-[4-(benzyloxy)phenyl]butanoate has potential applications in several areas:
-
Medicinal Chemistry: Its unique structure makes it a candidate for interaction studies with biological targets such as enzymes and receptors, which could provide insights into its therapeutic potential.
-
Materials Science: The compound's aromatic structure and functional groups could be useful in the development of new materials.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(4-(benzyloxy)phenyl)propanoate | Different alkyl chain length | |
| Methyl 2-(4-(benzyloxy)phenyl)acetate | Variation in position of the benzyloxy group | |
| Methyl 4-(benzyloxy)butanoate | Lacks additional phenyl substitution |
These compounds share structural similarities but differ in their alkyl chain lengths or positions of functional groups, impacting their reactivity and biological activity.
Biological Activity and Interaction Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume